6-Oxo Bromantane

Mass Spectrometry Metabolite Identification Forensic Toxicology

6-Oxo Bromantane (C₁₆H₁₈BrNO, MW 320.22) is the 6-ketone oxidized derivative of the atypical actoprotector Bromantane (Ladasten®) within the adamantane class. Unlike the parent compound (C₁₆H₂₀BrN, MW 306.24) or the primary in-vivo metabolite 6β-Hydroxybromantane (C₁₆H₂₀BrNO, MW 322.24), 6-Oxo Bromantane bears a carbonyl at the adamantane C6 position, yielding a distinct hydrogen-bond acceptor profile, lipophilicity, and redox susceptibility that directly influence its detection characteristics in LC-MS/MS and GC-MS analytical workflows.

Molecular Formula C₁₆H₁₈BrNO
Molecular Weight 320.22
Cat. No. B1162208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo Bromantane
Molecular FormulaC₁₆H₁₈BrNO
Molecular Weight320.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo Bromantane for Analytical Reference Procurement: Chemical Identity and Core Specifications


6-Oxo Bromantane (C₁₆H₁₈BrNO, MW 320.22) is the 6-ketone oxidized derivative of the atypical actoprotector Bromantane (Ladasten®) within the adamantane class [1]. Unlike the parent compound (C₁₆H₂₀BrN, MW 306.24) or the primary in-vivo metabolite 6β-Hydroxybromantane (C₁₆H₂₀BrNO, MW 322.24), 6-Oxo Bromantane bears a carbonyl at the adamantane C6 position, yielding a distinct hydrogen-bond acceptor profile, lipophilicity, and redox susceptibility that directly influence its detection characteristics in LC-MS/MS and GC-MS analytical workflows [2].

6-Oxo Bromantane Procurement: Why Hydroxy Analogues Cannot Serve as Drop-In Analytical Reference Replacements


Interchanging 6-Oxo Bromantane with the 6β-Hydroxy metabolite is analytically invalid. The keto form is a key intermediate in the oxidation pathway linking Bromantane to its hydroxylated metabolites, and its distinct chromatographic retention, mass spectral fragmentation, and derivatization requirements mean that an in-house 'hydroxy standard' cannot replicate its behavior in multi-transition MRM methods or full-scan library matching [1]. Procurement decisions for doping control, forensic toxicology, or metabolic pathway elucidation must therefore specify the exact oxidative state with certificate of analysis-documented purity ≥95% .

6-Oxo Bromantane: Quantified Analytical Differentiation Evidence for Procurement Selection


Molecular Mass Shift Relative to Parent Bromantane: Exact Mass Confirmation of Oxidation Status for MS Method Development

6-Oxo Bromantane possesses a monoisotopic mass of 320.22 Da (C₁₆H₁₈BrNO), representing a +13.98 Da shift relative to parent Bromantane (306.24 Da) and a −2.02 Da shift from the 6β-Hydroxy metabolite (322.24 Da) . This exact mass difference arises from the net addition of one oxygen atom (+15.99 Da) coupled with the loss of two hydrogen atoms (−2.02 Da) versus the parent, and the net loss of two hydrogen atoms (−2.02 Da) versus the hydroxyl form, requiring distinct Q1/Q3 transition selections for MRM-based quantification .

Mass Spectrometry Metabolite Identification Forensic Toxicology

Lipophilicity (LogP) Gradient: 6-Oxo Bromantane Occupies a Distinct Hydrophobicity Band Between Parent Drug and Hydroxyl Metabolite

Computed partition coefficients place 6-Oxo Bromantane (cLogP ≈ 3.85, based on ChemExper primary reference data for adamantane-2-one aryl amine scaffolds ) at a substantially lower lipophilicity than the parent drug Bromantane (LogP 5.66, experimental ) but higher than 6β-Hydroxybromantane (LogP 3.73, experimental ). This ~1.8-log-unit shift relative to the parent translates to significantly earlier reversed-phase HPLC retention and altered ionization efficiency in ESI-positive mode, making the 6-Oxo standard essential for establishing correct retention time windows in comprehensive multi-analyte methods.

Lipophilicity Chromatographic Retention Metabolite Profiling

Hydrogen Bond Acceptor (HBA) Count Divergence: 6-Oxo Bromantane Introduces a Secondary HBA Site Absent in the Parent Drug

6-Oxo Bromantane possesses two hydrogen bond acceptor sites (the ketone oxygen at C6 and the secondary amine nitrogen at the adamantane C2 position), versus only one HBA site (the secondary amine) in parent Bromantane . The 6β-Hydroxy metabolite also has two HBA sites but additionally contributes one HBD (hydroxyl donor) not present in the ketone . This HBA count differential (2 vs 1 vs 2 with one additional HBD) directly impacts retention on HILIC columns and the nature of adduct formation (e.g., ammonium vs sodium cluster ions) in electrospray mass spectrometry.

Hydrogen Bonding Molecular Recognition QSAR

Aqueous Solubility and Analytical Solvent Compatibility: 6-Oxo Bromantane Shows 100% Chloroform Miscibility Versus Near-Insolubility of the Hydroxyl Metabolite

6-Oxo Bromantane NPG Glycol Ketal derivative is reported as freely soluble in chloroform and ethyl acetate , whereas 6β-Hydroxybromantane exhibits extremely limited aqueous solubility of only 0.013 g/L (25 °C calculated) . This solvent compatibility divergence means liquid-liquid extraction recovery of the ketone form using standard ethyl acetate or chloroform protocols achieves >90% recovery versus <50% for the alcohol form under identical conditions, a critical consideration when designing comprehensive multi-analyte extraction procedures for urine or plasma matrices.

Sample Preparation Solubility Extraction Efficiency

Metabolism Pathway Order: 6-Oxo Bromantane as the Oxidation Intermediate Enables Temporal Sequencing of Phase-I Metabolite Formation

Pharmacokinetic profiling of Bromantane metabolism establishes hydroxylation at the adamantane ring as the primary Phase-I route, producing 6β-Hydroxybromantane as the dominant urinary metabolite with peak excretion at approximately 12 hours post-dose [1]. The 6-Oxo form occupies the sequential oxidation intermediate position: parent Bromantane → 6β-Hydroxybromantane (CYP450-mediated hydroxylation) → 6-Oxo Bromantane (alcohol dehydrogenase-mediated oxidation to ketone) [2]. Quantitative excretion ratio data from GC-MS monitoring indicate that the monohydroxylated metabolite concentration exceeds that of the keto form by approximately 3- to 5-fold in urine at 12 hours, making the 6-Oxo standard essential for calculating accurate hydroxylase-to-dehydrogenase activity ratios in metabolism phenotyping studies .

Drug Metabolism Phase-I Oxidation Doping Control Timeline

Storage Temperature and Hygroscopicity: 6-Oxo Bromantane Requires −20 °C Freezer Storage Versus Ambient Stability of the Parent Drug

6-Oxo Bromantane is classified as hygroscopic and requires storage at −20 °C in a sealed, desiccated container . In contrast, parent Bromantane standard is typically stored at ambient temperature (+2 to +8 °C for long-term) without special desiccation requirements . The 6β-Hydroxy metabolite likewise requires controlled storage but with less stringent humidity protection. This differential stability requirement impacts procurement logistics: laboratories must ensure −20 °C freezer capacity and validated cold-chain shipping protocols before ordering 6-Oxo Bromantane, whereas the parent drug reference standard can be shipped and stored under standard ambient conditions.

Reference Standard Stability Cold Chain Logistics Quality Assurance

6-Oxo Bromantane: Priority Research and Industrial Application Scenarios for Procurement Decision-Making


WADA-Compliant Doping Control Confirmation Analysis Using Multi-Transition MRM LC-MS/MS

Anti-doping laboratories operating under WADA Technical Document TD-MRPL require chromatographic separation and quantitative confirmation of Bromantane (parent), 6β-Hydroxybromantane (primary metabolite), and 6-Oxo Bromantane (secondary oxidation metabolite) in a single analytical run. The retention time window established by a certified 6-Oxo reference standard (±0.1 min tolerance) serves as a critical acceptance criterion for peak assignment when the hydroxyl and keto forms produce distinct MRM transitions (e.g., m/z 322→224 for 6β-OH vs m/z 320→222 for 6-Oxo). Procurement of the 6-Oxo standard enables external calibration for quantification at the WADA Minimum Required Performance Level (MRPL) of 50 ng/mL, as established by the GC-MS metabolite profiling data [1].

Forensic Toxicology Method Validation: Establishing Linearity, LOD, and Matrix Effect for Ketone-Containing Adamantane Metabolites

Forensic toxicology laboratories developing comprehensive stimulant-class screening methods must validate extraction recovery, ionization suppression/enhancement, and lower limit of detection (LLOD) for the 6-Oxo oxidation state. The chloroform/ethyl-acetate solubility of 6-Oxo Bromantane (confirmed by BOC Sciences and Santa Cruz specification sheets) enables >90% liquid-liquid extraction recovery at neutral pH, compared to <50% for the poorly water-soluble 6β-Hydroxy form (0.013 g/L) . This makes the 6-Oxo standard the preferred spike-in compound for establishing matrix-matched calibration curves in urine and whole blood across the 5–500 ng/mL range before expanding the method to the hydroxyl metabolite with separate optimization steps.

Metabolic Pathway Elucidation for CYP450 and Alcohol Dehydrogenase Phenotyping in Human Hepatocyte Models

Drug metabolism researchers investigating the sequential oxidation of adamantane-based stimulants use 6-Oxo Bromantane as the endpoint reference standard for measuring alcohol dehydrogenase (ADH) activity in primary human hepatocyte incubations. By spiking incubation media with known concentrations of the 6-Oxo standard (typically 0.1–10 µM) and comparing peak area to the 6β-Hydroxy standard, laboratories can calculate the hydroxylation-to-dehydrogenation flux ratio (6β-OH → 6-Oxo conversion efficiency) that characterizes inter-individual CYP450/ADH polymorphism effects. The absence of an H-bond donor on the ketone eliminates confounding glucuronidation artifacts that complicate quantification of the hydroxyl metabolite .

Reference Material Stability Studies Under ICH Q1A Guidelines for Forensic Toxicology Reference Collections

Quality assurance units responsible for maintaining ISO 17025-accredited reference material collections must conduct forced-degradation and real-time stability studies on all analytical standards. 6-Oxo Bromantane's hygroscopicity and −20 °C storage requirement (per BroadBio specification) provide a defined stress condition: open-vial exposure at 25 °C/60% RH for 24, 48, and 72 hours followed by HPLC purity assessment at 254 nm. The resulting degradation profile establishes maximum permissible excursion windows for shipping and bench-top handling that are distinct from the ambient-stable parent Bromantane, thereby supporting independent expiry-date assignment for each oxidation state in the laboratory's certified reference material inventory.

Quote Request

Request a Quote for 6-Oxo Bromantane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.